cis-2-(Trifluoromethyl)chromane-4-thiol
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Overview
Description
cis-2-(Trifluoromethyl)chromane-4-thiol is a chemical compound with the molecular formula C10H9F3OS and a molecular weight of 234.24 g/mol It is characterized by the presence of a trifluoromethyl group attached to a chromane ring, which is further substituted with a thiol group at the 4-position
Preparation Methods
The thiol group can be introduced via thiolation reactions using suitable thiolating agents .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of catalysts and optimized reaction conditions to improve yield and purity.
Chemical Reactions Analysis
cis-2-(Trifluoromethyl)chromane-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the chromane ring or the trifluoromethyl group.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
cis-2-(Trifluoromethyl)chromane-4-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes, including enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of cis-2-(Trifluoromethyl)chromane-4-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments .
Comparison with Similar Compounds
cis-2-(Trifluoromethyl)chromane-4-thiol can be compared with other similar compounds, such as:
cis-2-(Trifluoromethyl)chromane-4-ol: Similar structure but with a hydroxyl group instead of a thiol group.
cis-2-(Trifluoromethyl)chromane-4-amine: Contains an amine group instead of a thiol group.
cis-2-(Trifluoromethyl)chromane-4-methanol: Features a methanol group instead of a thiol group.
The uniqueness of this compound lies in its thiol group, which imparts distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C10H9F3OS |
---|---|
Molecular Weight |
234.24 g/mol |
IUPAC Name |
(2R,4R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-4-thiol |
InChI |
InChI=1S/C10H9F3OS/c11-10(12,13)9-5-8(15)6-3-1-2-4-7(6)14-9/h1-4,8-9,15H,5H2/t8-,9-/m1/s1 |
InChI Key |
BTTWZRLWHSQWAO-RKDXNWHRSA-N |
Isomeric SMILES |
C1[C@H](C2=CC=CC=C2O[C@H]1C(F)(F)F)S |
Canonical SMILES |
C1C(C2=CC=CC=C2OC1C(F)(F)F)S |
Origin of Product |
United States |
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